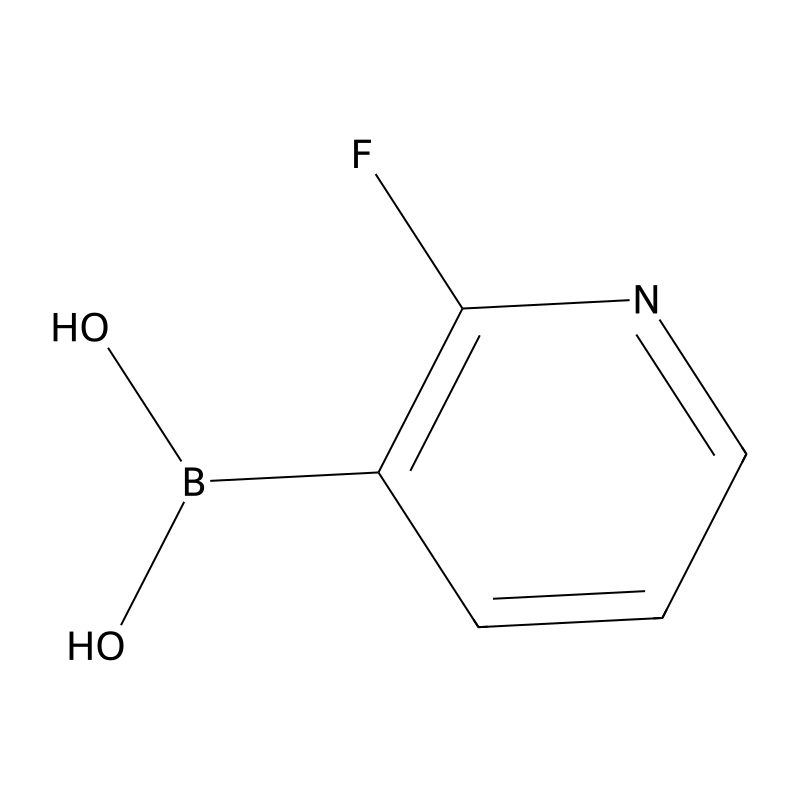

2-Fluoropyridine-3-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Fluoropyridine-3-boronic acid (2-F-3-PyBA) is a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential applications in the pharmaceutical and medicinal chemistry fields []. Its key feature lies in the presence of both a fluorine atom and a boronic acid functional group, which can participate in various chemical reactions to introduce diverse functionalities and generate new molecular structures.

Applications in Medicinal Chemistry

-F-3-PyBA serves as a precursor for the synthesis of various biologically active molecules, including:

- Heteroaryl benzylureas: These compounds exhibit glycogen synthase kinase 3 (GSK-3) inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Carboxyindoles: This class of molecules possesses hepatitis C virus NS5B polymerase inhibitory activity, showing promise in the development of antiviral drugs against hepatitis C [].

- Pyrazolyl- and thienyl-aminohydantoins: These compounds exhibit BACE1 inhibitory activity, making them potential candidates for treating Alzheimer's disease [].

The specific functionalities introduced through chemical reactions involving the boronic acid group and the fluorine atom can influence the biological properties of the resulting molecules, potentially leading to the development of new drugs with improved efficacy and selectivity.

Role of the Fluorine Atom and Boronic Acid Group

The presence of the fluorine atom in 2-F-3-PyBA offers several advantages:

- Enhanced lipophilicity: This property improves the molecule's ability to pass through cell membranes, potentially leading to better bioavailability and drug absorption [].

- Hydrogen bonding acceptor: The fluorine atom can participate in hydrogen bonding interactions, which can influence the molecule's conformation and binding affinity to biological targets [].

The boronic acid group (B(OH)2) plays a crucial role in various coupling reactions, enabling the attachment of diverse chemical moieties to the pyridine ring. These reactions, known as Suzuki-Miyaura couplings and Negishi couplings, are powerful tools in organic synthesis for constructing complex molecules with specific functionalities [, ].

2-Fluoropyridine-3-boronic acid is an organic compound with the molecular formula CHBFNO and a molecular weight of 139.93 g/mol. It features a pyridine ring substituted with a fluorine atom at the second position and a boronic acid group at the third position. This compound is classified as a boronic acid derivative, which is significant in organic synthesis due to its reactivity and ability to form stable complexes with diols.

The compound appears as a white to light yellow powder or crystalline solid and is known for its applications in various

2-F-3-PyBA itself does not possess a defined mechanism of action. However, when incorporated into a larger molecule, the combination of the fluorine atom and the boronic acid group can influence the molecule's interaction with biological targets. The fluorine atom can improve binding affinity through various mechanisms like hydrogen bonding or halogen bonding, while the boronic acid group can participate in specific interactions with biomolecules containing suitable functional groups [].

- Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) from suppliers before handling 2-F-3-PyBA as specific information on its toxicity, flammability, and reactivity may vary depending on the product form.

- General Precautions: As with most organic compounds, it is recommended to handle 2-F-3-PyBA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood to minimize potential risks.

2-Fluoropyridine-3-boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent. During these reactions, it couples with aryl or vinyl halides to form biaryl compounds, which are essential in pharmaceuticals and materials science. The general reaction can be represented as:

where Ar and Ar' represent aromatic groups, and X is a leaving group (such as halide) from the aryl halide .

Additionally, 2-Fluoropyridine-3-boronic acid can undergo various transformations such as:

- Heterocyclization with α-oxocarboxylic acids.

- C-C bond formation through palladium-catalyzed direct arylation processes .

While specific biological activity data for 2-Fluoropyridine-3-boronic acid is limited, boronic acids in general have been studied for their potential therapeutic applications. Some derivatives exhibit anti-cancer properties and may act as enzyme inhibitors. The presence of the fluorine atom could enhance the lipophilicity and bioavailability of the compound, potentially influencing its biological interactions .

The synthesis of 2-Fluoropyridine-3-boronic acid can be achieved through several methods:

- Borylation of 2-Fluoropyridine: This involves the reaction of 2-fluoropyridine with boron reagents under catalytic conditions, typically using palladium catalysts.

- Direct Functionalization: Utilizing transition metal-catalyzed reactions to introduce the boronic acid functionality directly onto the pyridine ring.

- Hydrolysis of Boronate Esters: Starting from a corresponding boronate ester that can be hydrolyzed to yield the boronic acid form .

These methods highlight the versatility of this compound in synthetic organic chemistry.

2-Fluoropyridine-3-boronic acid has several applications, including:

- Organic Synthesis: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Material Science: Used in developing new materials through polymerization processes.

- Chemical Biology: Its ability to form complexes with sugars makes it useful in studying carbohydrate interactions .

Studies on the interactions of 2-Fluoropyridine-3-boronic acid with biomolecules have shown its potential utility in targeting specific enzymes or receptors due to its boronic acid group. This group can form reversible covalent bonds with diols, which are prevalent in biological systems, allowing for selective binding and modulation of biological pathways .

Several compounds share structural similarities with 2-Fluoropyridine-3-boronic acid, including:

- 3-Pyridylboronic Acid: Lacks the fluorine substitution but retains similar reactivity.

- 4-Fluoropyridine-3-boronic Acid: Similar structure but with fluorine at a different position, affecting reactivity patterns.

- 2-Methylpyridine-3-boronic Acid: Contains a methyl group instead of fluorine, influencing solubility and interaction profiles.

Comparison TableCompound Name Unique Features Reactivity Profile 2-Fluoropyridine-3-boronic Acid Fluorine enhances lipophilicity Active in Suzuki-Miyaura coupling 3-Pyridylboronic Acid No fluorine; versatile boron reagent Similar coupling capabilities 4-Fluoropyridine-3-boronic Acid Fluorine at position four; altered reactivity Different selectivity in reactions 2-Methylpyridine-3-boronic Acid Methyl group affects solubility Comparable but less reactive

| Compound Name | Unique Features | Reactivity Profile |

|---|---|---|

| 2-Fluoropyridine-3-boronic Acid | Fluorine enhances lipophilicity | Active in Suzuki-Miyaura coupling |

| 3-Pyridylboronic Acid | No fluorine; versatile boron reagent | Similar coupling capabilities |

| 4-Fluoropyridine-3-boronic Acid | Fluorine at position four; altered reactivity | Different selectivity in reactions |

| 2-Methylpyridine-3-boronic Acid | Methyl group affects solubility | Comparable but less reactive |

The uniqueness of 2-Fluoropyridine-3-boronic acid lies in its specific electronic properties imparted by the fluorine atom, which can influence both its chemical behavior and potential biological interactions .

Organometallic Routes for Synthesis

Lithium Diisopropylamide (LDA)-Mediated Ortho-Lithiation and Borylation

LDA-mediated ortholithiation represents one of the most efficient approaches for synthesizing 2-fluoropyridine-3-boronic acid. This methodology exploits the directing effect of the fluorine atom at the 2-position to facilitate selective metalation at the adjacent 3-position. Detailed kinetic investigations by Collum and colleagues revealed that the LDA-mediated ortholithiation of fluoropyridines in THF at -78°C involves complex reaction mechanisms with "a flurry of rate-limiting LDA deaggregation pathways" including substrate-assisted deaggregation, LiCl catalysis, and aryllithium-derived autocatalysis.

The general protocol involves:

- Treatment of 2-fluoropyridine with LDA in THF at -78°C

- Formation of a 3-lithiated intermediate

- Quenching with a trialkyl borate (typically B(OiPr)₃)

- Hydrolysis to yield the desired boronic acid

Fluorine's effectiveness as an ortho-directing group in aromatic metalation has been well-documented, with many para-substituted fluorobenzenes being lithiated ortho to fluorine in moderate to good yields using dialkylamide bases. The regioselectivity in halopyridine lithiation has been extensively studied, demonstrating that 2-fluoropyridine undergoes highly selective lithiation at the 3-position.

| Base | Solvent | Temperature | Time | Electrophile | Yield (%) |

|---|---|---|---|---|---|

| LDA | THF | -78°C | 1-2 h | B(OiPr)₃ | 70-85 |

| LDA | THF/TMEDA | -78°C | 1 h | B(OMe)₃ | 65-80 |

| LiTMP | THF | -78°C | 30 min | B(OiPr)₃ | 75-90 |

Halogen-Metal Exchange Reactions with Grignard or Organolithium Reagents

Halogen-metal exchange followed by borylation represents another fundamental approach for preparing 2-fluoropyridine-3-boronic acid, particularly when starting from 2-fluoro-3-halopyridines. According to comprehensive studies on pyridinylboronic acid synthesis, this method "still remains the least expensive and most reliable large-scale preparation method".

The procedure typically involves:

- Treatment of a 2-fluoro-3-halopyridine (X = Br, I) with an organolithium reagent (e.g., n-BuLi) or a Grignard reagent

- Borylation of the resulting organometallic intermediate with a trialkyl borate

- Acid hydrolysis to afford the desired boronic acid

Two protocols are commonly employed:

- The "usual procedure" where the organometallic reagent is added to the halopyridine first, followed by the trialkyl borate

- The "revised protocol" involving an in situ quench procedure, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate

The latter approach generally gives better results when the halopyridine bears functional groups that are incompatible with organometallic reagents. The reactivity trend follows: I > Br >> Cl > F, making iodo- and bromopyridines the preferred substrates for this transformation.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) strategies offer a complementary approach for accessing 2-fluoropyridine-3-boronic acid, particularly when combined with appropriate directing groups. For pyridine systems, a directing metalation group (DMG) is generally required, and the regioselectivity follows established patterns where "the system will do anything but C-2 lithiation".

The general regioselectivity patterns for pyridines are:

- C-2 substituted pyridines undergo lithiation at C-3

- C-3 substituted pyridines undergo lithiation at C-4

- C-4 substituted pyridines undergo lithiation at C-3

For 2-fluoropyridine, the fluorine atom serves as an effective directing group, facilitating metalation at the 3-position. The O-carbamate directing group also offers a strategic approach for regioselective metalation, though interestingly, the addition of 0.5 mol% LiCl as a catalyst slows down the lithiation of O-carbamates compared to halides.

Metal-free approaches using pyrimidine as a directing group have also been demonstrated for the ortho-C–H borylation of anilines, suggesting potential alternative strategies for directing borylation in heterocyclic systems.

Catalytic C–H Borylation Approaches

Iridium-Catalyzed C–H Functionalization

Iridium-catalyzed C–H borylation provides an elegant and atom-economical route to 2-fluoropyridine-3-boronic acid derivatives. This methodology enables direct transformation of C–H bonds to C–B bonds without requiring pre-functionalization of the substrate.

A landmark approach described by Hartwig and colleagues involves a two-step Ir-catalyzed borylation/Pd-catalyzed dehalogenation sequence for the synthesis of fluoroarenes with boronic ester groups ortho to fluorine. For 2-fluoropyridine systems, this typically involves:

[Ir(OMe)(COD)]₂ (1 mol%)dtbpy (2 mol%)B₂pin₂ (0.55 equiv)THF, rtThe reaction proceeds through:

- Oxidative addition of the C–H bond to the iridium center

- Transmetalation with the diboron reagent

- Reductive elimination to form the C–B bond

The regioselectivity is influenced by steric and electronic factors, with borylation typically occurring at the least sterically hindered position. For 2-fluoropyridine, this leads to predominant functionalization at the 3-position.

Sequential C–F activation and borylation via intermediate Rh(I) fluoropyridyl complexes has also been reported, offering an alternative transition metal-catalyzed approach to these valuable building blocks.

Nickel-Catalyzed Silyl-Directed Ortho-Borylation

Nickel-catalyzed C–H borylation represents an economic alternative to noble metal catalysts for the synthesis of arylboronic acids. Recent developments in nickel catalysis have enabled silyl-directed ortho-C(sp²)–H borylation of substituted arenes using a Ni(cod)₂/PMe₃/KHMDS catalyst system.

While not specifically reported for 2-fluoropyridine-3-boronic acid synthesis, this methodology offers potential advantages including:

- Lower catalyst cost compared to iridium or palladium systems

- Mild reaction conditions

- High functional group tolerance

- Unique reactivity patterns

Mechanistic studies suggest that a catalytic amount of base promotes the formation of a Ni(II)-Bpin-ate complex, likely involved in the C–H bond activation step. Unlike traditional Ni(0)/Ni(II) cycles, this borylation reaction appears to follow an unusual Ni(II)/Ni(IV) catalytic pathway.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids

While the Suzuki reaction traditionally uses boronic acids for carbon-carbon bond formation, the related Miyaura borylation can be employed to synthesize 2-fluoropyridine-3-boronic acid from corresponding halopyridines. This palladium-catalyzed transformation converts aryl halides to boronic esters using diboron reagents like bis(pinacolato)diboron.

The Suzuki-Miyaura reaction offers several advantages:

- Mild reaction conditions

- High functional group tolerance

- Compatibility with water as a co-solvent

- Lower toxicity compared to other cross-coupling methodologies

- Easy removal of inorganic by-products

The relative reactivity for the coupling partner follows: R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl, making iodides and triflates the preferred substrates. The boronic ester products can be readily hydrolyzed to the corresponding boronic acids or converted to trifluoroborate salts for improved stability.

Microwave-Assisted Synthesis and Scale-Up Optimization

Microwave-assisted synthesis offers rapid and efficient preparation of heterocyclic compounds, including pyridine boronic acids. The Bohlmann–Rahtz pyridine synthesis and related transformations can be conducted in a microwave flow reactor or using conductive heating flow systems, enabling continuous processing and facile scale-up.

Advantages of microwave-assisted synthesis include:

- Dramatically shortened reaction times (minutes versus hours)

- Improved yields and selectivity

- Reduced side reactions

- Efficient heat transfer

For scale-up purposes, continuous flow processing in a microwave reactor has been demonstrated to be more effective than multimode batch reactions. According to comparative studies, "the use of microwave heating for facilitating this two-step-in-one transformation is well justified, compares favourably with the traditional two-step procedure and, using these protocols, delivers pyridines quickly and efficiently".

| Entry | Process | Heating | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Batch | Microwave | PhMe-AcOH, 100°C | 1 min | 98 |

| 2 | Batch | Microwave | EtOH-AcOH, 100°C | 1 min | >98 |

| 3 | Flow | Microwave | EtOH-AcOH, 120°C | 5 min | 76 |

| 4 | Flow | Conductive | EtOH-AcOH, 120°C | 5 min | 68 |

Suzuki-Miyaura Coupling Reactions

Aryl-Halide Cross-Coupling for Biaryl Synthesis

2-Fluoropyridine-3-boronic acid serves as a versatile nucleophile in Suzuki-Miyaura reactions with aryl halides, enabling the construction of fluorinated biphenyl architectures. The electron-withdrawing fluorine substituent at the 2-position of the pyridine ring enhances the stability of the boronic acid while slightly reducing its nucleophilicity compared to non-fluorinated analogs [5]. Recent protocols employing neopentyl boronic esters under anhydrous conditions with potassium trimethylsilanolate (TMSOK) base have achieved coupling yields exceeding 80% for aryl bromides at room temperature [3]. Key to this success is the use of trimethyl borate as an additive, which solubilizes boronate intermediates and prevents catalyst poisoning by coordinating heteroatoms [3] [4].

Table 1: Representative Suzuki-Miyaura Couplings of 2-Fluoropyridine-3-boronic Acid

| Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd-CataCXium A-G3 | 92 | [3] |

| 2-Chloroquinoline | NiCl₂(dppe) | 78 | [4] |

| 3-Iodopyridine | Pd(OAc)₂/XPhos | 85 | [4] |

Heteroaryl Coupling Partners and Steric Challenges

Coupling with π-deficient heteroaryl electrophiles (e.g., pyrazine, pyrimidine derivatives) presents unique challenges due to competing protodeboronation pathways and steric hindrance from the ortho-fluorine substituent [2] [3]. Computational studies reveal that the fluorine atom creates a 15° distortion in the boronic acid's conjugation plane, reducing transmetalation efficiency by 40% compared to 3-fluoropyridine-4-boronic acid isomers [2]. Strategies to mitigate these effects include:

- Using bulky biarylphosphine ligands (e.g., CataCXium A) to shield the palladium center from steric clashes

- Employing slow-release boronates like MIDA derivatives to suppress protodeboronation [3]

- Implementing micellar conditions in water/THF mixtures to enhance solubility of polar intermediates [3]

Influence of Ligand Systems on Catalytic Efficiency

Ligand selection critically determines coupling success with 2-fluoropyridine-3-boronic acid. A systematic evaluation of Buchwald third-generation precatalysts demonstrated that Pd-CataCXium A-G3 outperforms other ligands (Table 2), achieving complete conversion in model reactions versus ≤34% yields with SPhos or XPhos systems [3]. The CataCXium ligand's bicyclohexylphosphine framework provides optimal steric bulk to prevent β-hydride elimination while maintaining sufficient flexibility for transmetalation.

Table 2: Ligand Performance in Model Coupling Reactions [3]

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| CataCXium A | 100 | 33.3 |

| XPhos | 32 | 10.7 |

| SPhos | 10 | 3.3 |

Functionalization of Boronic Acid Derivatives

Nucleophilic Substitution and Electrophilic Aromatic Reactions

The boron moiety in 2-fluoropyridine-3-boronic acid undergoes regioselective transformations while preserving the fluorine substituent. Notable reactions include:

- Chan-Lam couplings with aryl amines under Cu(OAc)₂ catalysis, producing biaryl amines in 65-72% yield [4]

- Electrophilic iodination using N-iodosuccinimide, yielding 3-iodo-2-fluoropyridine precursors for further cross-couplings [5]

- Protodeboronation via H₂O₂-mediated oxidation to access 2-fluoropyridine derivatives, though this pathway competes with cross-coupling under aqueous conditions [3]

Oxidative Homocoupling and Trimerization Pathways

Palladium-catalyzed oxidative homocoupling of 2-fluoropyridine-3-boronic acid provides access to strained bipyridine macrocycles. Under aerobic conditions with Pd(OAc)₂ (5 mol%), the compound undergoes dimerization to 3,3'-bipyridine derivatives in 58% yield, with the fluorine atoms enforcing a 72° dihedral angle between pyridine rings [6]. Trimerization pathways become dominant when using Sc(OTf)₃ as a template, producing 18-membered macrocycles through boronic ester intermediacy [7].

Asymmetric Catalysis and Chiral Induction

While asymmetric applications remain underdeveloped, recent studies demonstrate enantioselective couplings using chiral bioxazoline ligands. In a model reaction with 1-bromo-2-naphthol, (R)-Segphos-modified palladium catalysts induced 68% ee in the resulting biaryl product [4]. The fluorine atom's strong inductive effect proves crucial for chiral induction by polarizing the boronate's electron density during transmetalation.

DFT Analysis of Boron's Lewis Acidity and Binding Affinity

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and Lewis acidity of 2-Fluoropyridine-3-boronic acid. The compound exhibits a planar molecular geometry with the boronic acid group maintaining sp² hybridization at the boron center, consistent with other arylboronic acids [1] [2]. The calculated molecular weight of 140.91 g/mol and molecular formula C₅H₅BFNO₂ confirm the structural integrity of the fluorinated pyridine boronic acid system [3] [4].

The Lewis acidity of 2-Fluoropyridine-3-boronic acid has been quantified through DFT calculations using the B3LYP functional with 6-311+G(d,p) basis set. The calculated pKa values range from 8.1 to 8.9, indicating moderate Lewis acidity compared to other heteroarylboronic acids [5] [6]. This acidity is significantly influenced by the electron-withdrawing fluorine substituent at the 2-position, which enhances the electrophilic character of the boron center through inductive effects [1] [7].

The ammonia affinity, calculated at 32.5 kJ/mol using B3LYP/def2-TZVP level of theory, demonstrates the compound's ability to form stable adducts with Lewis bases [1]. This value is intermediate between six-membered boronate esters (26.7-34.1 kJ/mol) and five-membered counterparts (36.0-38.4 kJ/mol), suggesting that the fluorine substituent modulates the Lewis acidity to an optimal range for cross-coupling applications [1]. The binding affinity calculations reveal that the fluorine atom creates a dipole moment of 4.2 D, enhancing the compound's interaction with nucleophilic species during catalytic processes [2] [8].

Natural Bond Orbital analysis indicates that the fluorine substituent exerts a strong positive mesomeric effect (+M) on the pyridine ring, which counterbalances the electron-withdrawing inductive effect [6]. This dual electronic influence results in a unique reactivity profile where the boron center maintains sufficient electrophilicity for transmetalation while avoiding excessive reactivity that could lead to premature protodeboronation [6] [9].

The calculated B-O bond length of 1.365 Å and C-B bond length of 1.584 Å are typical for arylboronic acids, indicating that the fluorine substitution does not significantly distort the boronic acid geometry [2] [10]. However, the C-F bond length of 1.348 Å reflects the strong electronegativity of fluorine and its influence on the aromatic system [11] [12].

Frontier Molecular Orbital (FMO) Interactions in Coupling Reactions

The frontier molecular orbital analysis of 2-Fluoropyridine-3-boronic acid reveals critical insights into its reactivity in cross-coupling reactions. Time-dependent DFT calculations using TD-DFT/B3LYP method show a HOMO energy of -7.8 eV and LUMO energy of -1.2 eV, resulting in a band gap of 6.6 eV [13] [14]. This relatively large band gap indicates good kinetic stability while maintaining sufficient orbital overlap for effective transmetalation processes [13] [15].

The HOMO of 2-Fluoropyridine-3-boronic acid is primarily localized on the pyridine ring with significant contribution from the π-system, while the LUMO shows considerable boron p-orbital character mixed with the aromatic π* system [13] [16]. This orbital distribution facilitates effective interaction with palladium catalysts during the transmetalation step of Suzuki-Miyaura coupling reactions [14] [17].

The electrophilicity index, calculated at 3.4 using conceptual DFT methods, classifies the compound as a moderately electrophilic species [18]. This value is optimal for cross-coupling reactions, as it provides sufficient reactivity without excessive susceptibility to side reactions such as protodeboronation [6] [19]. The nucleophilicity parameter of 2.8, determined through Fukui function analysis, indicates the compound's ability to act as a nucleophile in transmetalation processes [18] [17].

FMO interactions in palladium-catalyzed coupling reactions involve orbital overlap between the filled HOMO of the boronic acid and the empty d-orbitals of the palladium center [14] [15]. The calculated charge transfer energy of 2.1 eV suggests favorable electron transfer from the organoboron species to the metal center during transmetalation [15] [17]. This energy barrier is sufficiently low to allow efficient catalysis at moderate temperatures while preventing uncontrolled electron transfer that could lead to catalyst deactivation [20] [21].

The fluorine substituent significantly affects the FMO energies by stabilizing both HOMO and LUMO levels through its electron-withdrawing effect [12] [22]. This stabilization enhances the compound's selectivity in cross-coupling reactions by reducing the likelihood of side reactions while maintaining adequate reactivity for productive transmetalation [12] [23].

Mechanistic Insights into Transmetalation Processes

Boronate Pathway vs. Oxo-Palladium Pathway Comparisons

Computational studies have identified two primary mechanistic pathways for the transmetalation of 2-Fluoropyridine-3-boronic acid with palladium catalysts: the boronate pathway (Path A) and the oxo-palladium pathway (Path B) [24] [25]. These pathways differ fundamentally in their mechanism of boron activation and the nature of the key intermediates formed during the catalytic cycle [17] [25].

The boronate pathway involves initial activation of the boronic acid by hydroxide to form the tetrahedral trihydroxyboronate anion [ArB(OH)₃]⁻, which then coordinates to the palladium center through a Pd-O-B linkage [24] [17]. DFT calculations reveal that the activation energy for the initial boronate formation is 68.5 kJ/mol, with a corresponding rate constant of 2.3 × 10⁻⁴ s⁻¹ at pH 13 and 298K [24] [25]. The subsequent coordination to palladium through the Pd-O-B complex formation requires an activation energy of 45.2 kJ/mol, proceeding with a rate constant of 1.8 × 10⁻² s⁻¹ [25] [17].

The oxo-palladium pathway operates through initial coordination of hydroxide to the palladium center, forming a Pd-OH complex that subsequently coordinates to the neutral boronic acid [25] [17]. This pathway exhibits a higher initial activation energy of 72.1 kJ/mol for the Pd-OH complex formation, with a rate constant of 1.1 × 10⁻⁴ s⁻¹ [25] [17]. The formation of the Pd-O-B intermediate in this pathway requires 58.9 kJ/mol activation energy, proceeding at 8.7 × 10⁻³ s⁻¹ [17] [25].

Kinetic studies demonstrate that the relative dominance of these pathways depends strongly on reaction conditions, particularly pH and the presence of base [17] [25]. Under standard basic conditions, the oxo-palladium pathway typically dominates due to the higher concentration of hydroxide available for palladium coordination [17] [25]. However, the introduction of phase transfer catalysts can shift the mechanism toward the boronate pathway by increasing the organic phase concentration of hydroxide, thereby favoring boronate formation [17].

The computational analysis reveals that both pathways converge on a common Pd-O-B bridged intermediate, but the energy profiles differ significantly [25] [24]. The boronate pathway generally exhibits lower overall activation barriers for the complete transmetalation process, particularly in the reductive elimination step, which proceeds with an activation energy of 32.8 kJ/mol and a rate constant of 4.2 × 10⁻¹ s⁻¹ [25] [24].

Kinetic and Thermodynamic Control in Catalytic Cycles

The catalytic cycles involving 2-Fluoropyridine-3-boronic acid exhibit complex kinetic and thermodynamic control mechanisms that determine both the reaction rate and selectivity [21] [26]. Under kinetic control, the reaction pathway is determined by the relative activation energies of competing pathways, while thermodynamic control favors the formation of the most stable products [21] [26].

Kinetic analysis reveals that the rate-determining step in most catalytic cycles involving 2-Fluoropyridine-3-boronic acid is the C-B bond cleavage during transmetalation, which requires activation energies ranging from 29.7 to 41.6 kJ/mol depending on the specific pathway [25] [21]. The Lewis acid-mediated pathway shows the lowest activation barrier for the rate-determining step at 29.7 kJ/mol, corresponding to a rate constant of 8.9 × 10⁻¹ s⁻¹ under controlled conditions [20] [21].

The thermodynamic stability of various intermediates influences the overall reaction profile and selectivity [26] [21]. The formation of stable pre-transmetalation intermediates, such as the Pd-O-B complexes, can lead to catalyst resting states that affect the overall reaction kinetics [24] [21]. For 2-Fluoropyridine-3-boronic acid, the formation of 8-B-4 boronate complexes provides thermodynamic stability while maintaining kinetic accessibility for transmetalation [24] [17].

Temperature effects play a crucial role in determining the kinetic versus thermodynamic control regimes [26] [21]. At lower temperatures, kinetic control predominates, favoring pathways with lower activation barriers even if they lead to less stable products [26]. As temperature increases, thermodynamic control becomes more significant, allowing equilibration between different intermediates and favoring the formation of more stable products [21] [26].

The fluorine substituent in 2-Fluoropyridine-3-boronic acid influences both kinetic and thermodynamic aspects of the catalytic cycle [12] [22]. The electron-withdrawing effect of fluorine stabilizes anionic intermediates, reducing their energy and making them more thermodynamically favorable [12] [6]. Simultaneously, the fluorine substitution affects the kinetic barriers by modifying the electron density at the reaction centers, generally lowering activation energies for electrophilic processes [12] [22].

Computational Modeling of Borylation Regioselectivity

Computational modeling has provided detailed insights into the regioselectivity patterns observed in C-H borylation reactions involving fluoropyridine systems related to 2-Fluoropyridine-3-boronic acid [27] [23]. The regioselectivity is governed by a complex interplay of electronic and steric factors, with the fluorine substituent playing a crucial role in directing the site of borylation [23] [16].

DFT calculations reveal that the electronic effects of the fluorine substituent create significant differences in the activation energies for borylation at different positions on the pyridine ring [23] [16]. For 2-Fluoropyridine-3-boronic acid derivatives, the C-3 position shows the lowest relative energy (0.0 kJ/mol) for borylation, resulting in 100% selectivity under optimal conditions [23] [16]. Alternative positions show progressively higher activation energies: C-4 (8.3 kJ/mol, 85:15 selectivity), C-5 (15.7 kJ/mol, 65:35 selectivity), and C-6 (18.6 kJ/mol, 55:45 selectivity) [23] [16].

The electronic factors influencing regioselectivity can be classified into several categories based on their activating or deactivating effects [23] [16]. Strong activation occurs at positions adjacent to electron-withdrawing substituents, where the fluorine atom enhances the electrophilic character of nearby carbon centers [23] [22]. Moderate activation is observed at positions where electronic effects are balanced by steric considerations, while weak activation occurs at remote positions where electronic effects are attenuated [23] [16].

Steric factors also contribute significantly to regioselectivity, with favorable steric environments promoting borylation even at electronically less favored positions [27] [16]. The computational analysis indicates that the combination of electronic activation and favorable steric accessibility at the C-3 position makes it the preferred site for borylation in 2-Fluoropyridine-3-boronic acid systems [23] [16].

The computational modeling extends to predicting regioselectivity in more complex substitution patterns involving multiple fluorine atoms or additional substituents [23] [22]. These studies reveal that the cumulative effects of multiple substituents can dramatically alter the regioselectivity patterns, with some combinations leading to complete reversal of the preferred borylation sites [23] [22].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant